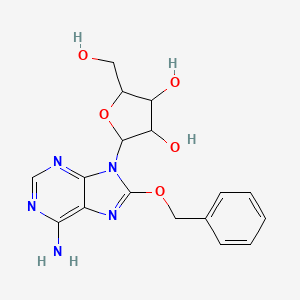

8-Benzyloxyadenosine

Description

Properties

IUPAC Name |

2-(6-amino-8-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXGCAXXPRSCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Benzyloxyadenosine: A Technical Guide to a Potential Modulator of Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine is a synthetic derivative of the endogenous nucleoside adenosine. While direct, in-depth studies on its mechanism of action are not extensively available in public literature, its structural characteristics as an 8-substituted adenosine analog suggest a strong potential for interaction with adenosine receptors. This technical guide synthesizes the available information on this compound and related compounds to provide a comprehensive overview of its likely mechanism of action, potential molecular targets, and the experimental approaches required for its characterization. By examining the structure-activity relationships of similar adenosine derivatives, we can infer the probable signaling pathways modulated by this compound and propose a roadmap for its further investigation as a potential therapeutic agent.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The modulation of these receptors presents a significant opportunity for therapeutic intervention in various conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1] Consequently, the synthesis and characterization of novel adenosine analogs remain an active area of research.

This compound, a derivative with a benzyloxy group at the 8-position of the adenine ring, represents one such analog. Modifications at the 8-position of adenosine are known to significantly influence the compound's affinity and efficacy at adenosine receptors, often leading to receptor subtype selectivity and a shift between agonist and antagonist activity.[2][3][4][5] This guide will explore the potential mechanism of action of this compound based on the established pharmacology of related 8-substituted adenosine derivatives.

Chemical Synthesis

The synthesis of 8-substituted adenosine derivatives, including this compound, typically starts from a more readily available precursor like 8-bromoadenosine. The bromine atom at the 8-position can be displaced by various nucleophiles. For the synthesis of this compound, a common method involves the reaction of 8-bromoadenosine with benzyl alcohol in the presence of a suitable base.

A generalized synthetic scheme is as follows:

Caption: Generalized synthetic route to this compound.

Proposed Mechanism of Action

Based on the extensive research on 8-substituted adenosine analogs, the primary mechanism of action of this compound is likely the modulation of adenosine receptors. The bulky benzyloxy group at the 8-position is expected to influence its binding affinity and functional activity at these receptors.

Molecular Targets: Adenosine Receptors

The four adenosine receptor subtypes represent the most probable molecular targets for this compound:

-

A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A Adenosine Receptor (A2AAR): Primarily coupled to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in cAMP levels.

-

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, but generally with a lower affinity for adenosine than A2AARs.

-

A3 Adenosine Receptor (A3AR): Coupled to Gi/o proteins, leading to adenylyl cyclase inhibition.

The introduction of a substituent at the C8 position of adenosine can significantly alter the affinity for these receptors and can convert an agonist into an antagonist.

Signaling Pathways

The interaction of this compound with adenosine receptors would trigger downstream signaling cascades. The specific pathway activated or inhibited would depend on which receptor subtype it preferentially binds to and whether it acts as an agonist or an antagonist.

Caption: Potential signaling pathways modulated by this compound.

Quantitative Data from Related Compounds

Table 1: Binding Affinities (Ki, nM) of 8-Substituted Adenosine Analogs at Human Adenosine Receptors

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | |

| 8-(3-chlorostyryl)caffeine | >10000 | 54 | >10000 | |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | 2700 | 24 | >10000 |

Note: This table presents data for related compounds to illustrate the range of affinities and selectivities that can be achieved with substitutions at or near the 8-position.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are required.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of this compound for each of the adenosine receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: Incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]CGS 21680 for A2AAR) and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assays

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist at each receptor subtype.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells expressing the adenosine receptor of interest.

-

Treatment: Treat the cells with varying concentrations of this compound. To test for antagonism, co-incubate with a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Caption: Workflow for a cAMP functional assay.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently limited, its chemical structure strongly suggests that it functions as a modulator of adenosine receptors. Based on the extensive literature on 8-substituted adenosine analogs, it is plausible that this compound exhibits selectivity for one or more of the A1, A2A, A2B, or A3 receptor subtypes and may act as either an agonist or an antagonist.

To fully elucidate its pharmacological profile, further research is imperative. The experimental protocols outlined in this guide provide a clear path for determining the binding affinities and functional activities of this compound at each of the adenosine receptors. The results of these studies will be crucial in understanding its potential therapeutic applications and will guide future drug development efforts centered on this and related compounds. The exploration of such novel adenosine analogs holds the promise of yielding new therapeutic agents with improved selectivity and efficacy for a range of human diseases.

References

- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Introduction of alkynyl chains on C-8 of adenosine led to very selective antagonists of the A(3) adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 8-Benzyloxyadenosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, plays a critical role in a myriad of physiological processes by interacting with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The development of selective adenosine receptor ligands is a key area of interest in medicinal chemistry for the potential treatment of cardiovascular, inflammatory, neurological, and oncological diseases. Modifications at the C8-position of the adenosine scaffold have been extensively explored to modulate receptor affinity and selectivity. Among these, 8-alkoxy derivatives, including the 8-benzyloxyadenosine series, represent a promising class of compounds. This technical guide provides an in-depth overview of the biological activity of this compound derivatives and related 8-substituted analogs, detailing their interactions with adenosine receptors, the experimental protocols used for their evaluation, and the signaling pathways they modulate. While specific quantitative data for a broad range of this compound derivatives is limited in publicly available literature, this guide synthesizes the available information on structurally related compounds to provide a comprehensive understanding of their potential biological activities.

Biological Activity of 8-Substituted Adenosine Derivatives

Generally, substitution at the 8-position is not well-tolerated for maintaining high affinity at any of the adenosine receptor subtypes[1]. However, specific modifications can lead to potent and selective ligands. For instance, 8-alkynyl derivatives of adenosine have been shown to possess affinity for the A₃ subtype in the high nanomolar range and act as antagonists[2].

The following table summarizes the biological activity of various 8-substituted adenosine and related xanthine derivatives to provide a comparative context for the potential activity of this compound analogs.

| Compound Class | Derivative | Receptor Target | Activity (Ki in nM) | Reference |

| 8-Alkynyladenosines | 8-(1-Hexynyl)adenosine | Human A₃ | High nM range (Antagonist) | [2] |

| 8-Styrylxanthines | 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | Rat A₂A | 54 (Antagonist) | [3] |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | Rat A₂A | 24 (Antagonist) | [3] | |

| 8-Benzylaminoxanthines | Compound 22 | Human A₂A | 62 | |

| Human A₁ | 130 | |||

| Compound 24 | Human A₂A | 77 | ||

| Human A₁ | 72 | |||

| Truncated 2,8-Disubstituted-Adenosines | Compound 5d | Human A₂A | 7.7 (Antagonist) |

Experimental Protocols

The evaluation of the biological activity of this compound derivatives and their analogs typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays to assess their agonist or antagonist properties.

Radioligand Binding Assay for Adenosine Receptors

This protocol provides a general framework for determining the binding affinity of test compounds to adenosine A₁, A₂A, and A₃ receptors.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the desired human adenosine receptor subtype.

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 100-200 µL:

-

50 µL of various concentrations of the test compound (e.g., this compound derivative).

-

50 µL of a specific radioligand at a concentration close to its Kd value. Examples include:

-

A₁ Receptor: [³H]CCPA (N⁶-Cyclopentyladenosine) or [³H]R-PIA (R-N⁶-Phenylisopropyladenosine).

-

A₂A Receptor: [³H]CGS 21680 or [³H]ZM241385.

-

A₃ Receptor: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-(N-methyluronamide)).

-

-

100 µL of the prepared membrane suspension (typically 20-50 µg of protein).

-

-

For determining non-specific binding, a high concentration (e.g., 1-10 µM) of a standard non-radioactive ligand (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine) is used.

-

Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

3. Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine whether a compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Preparation:

-

Seed cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) in a 96- or 384-well plate and grow to 80-90% confluency.

2. Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) for a short period to prevent cAMP degradation.

-

For agonist mode: Add varying concentrations of the test compound and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known adenosine receptor agonist (e.g., NECA or CGS 21680) at a concentration that gives a submaximal response (e.g., EC₈₀).

-

Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Luminescence (e.g., GloSensor™ cAMP Assay)

-

4. Data Analysis:

-

For agonist mode: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

-

For antagonist mode: Plot the response (e.g., cAMP concentration) against the log of the antagonist concentration to determine the IC₅₀ (concentration of antagonist that inhibits 50% of the agonist response). Calculate the antagonist affinity (Kb) using the Schild equation or a similar method.

Signaling Pathways of Adenosine Receptors

The biological effects of this compound derivatives are mediated through their interaction with specific adenosine receptor subtypes, each of which is coupled to distinct intracellular signaling cascades.

Adenosine A₁ Receptor Signaling

The A₁ adenosine receptor is coupled to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, A₁ receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. A₁ receptor signaling also involves the activation of potassium channels and the inhibition of calcium channels.

Adenosine A₂A Receptor Signaling

The A₂A adenosine receptor is coupled to stimulatory G proteins (Gs). Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to regulate gene expression and elicit cellular responses.

Adenosine A₃ Receptor Signaling

Similar to the A₁ receptor, the A₃ adenosine receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, it can also couple to Gq proteins, activating the PLC pathway and subsequent calcium mobilization. A₃ receptor activation has been linked to the modulation of various other signaling cascades, including the MAP kinase (MAPK) pathway, which plays a role in cell proliferation and inflammation.

Conclusion

This compound derivatives represent a potentially valuable class of compounds for modulating adenosine receptor activity. While specific biological data for this subclass is not extensively documented in the public domain, the structure-activity relationships of related 8-substituted adenosine analogs suggest that the introduction of a benzyloxy group could significantly impact receptor affinity and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the synthesis, evaluation, and characterization of novel this compound derivatives. Further research is warranted to fully elucidate the pharmacological profile of these compounds and to explore their therapeutic potential in various disease states. The continued investigation into the SAR of 8-substituted adenosines will undoubtedly contribute to the development of more potent and selective adenosine receptor ligands for future therapeutic applications.

References

- 1. Synthesis of hypermodified adenosine derivatives as selective adenosine A3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

8-Benzyloxyadenosine: A Linchpin for the Synthesis of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogs represent a cornerstone in the development of therapeutic agents, particularly in the fields of virology and oncology. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes such as DNA and RNA synthesis. Among the diverse array of modified nucleosides, those substituted at the 8-position of the purine ring have garnered significant attention due to their unique biological activities. 8-Benzyloxyadenosine has emerged as a key precursor in the synthesis of a variety of these potent 8-substituted adenosine analogs. The benzyloxy group serves as a versatile protecting group and a reactive handle for further chemical transformations, enabling the synthesis of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this compound and its conversion into bioactive nucleoside analogs, complete with detailed experimental protocols, quantitative data, and a mechanistic exploration of their biological activity.

Synthesis of this compound and its Derivatives

The strategic use of this compound as a synthetic intermediate allows for the facile introduction of various functionalities at the 8-position of the adenosine core. The benzyloxy group can be readily introduced and subsequently removed or replaced, making it an ideal transient protecting and activating group.

General Synthetic Workflow

The synthesis of 8-substituted adenosine analogs via an this compound intermediate generally follows a well-defined pathway. This workflow is crucial for the efficient and controlled production of the target molecules.

Caption: General synthetic workflow from 8-bromoadenosine.

Experimental Protocols

1. Synthesis of 8-Benzyloxy-2'-deoxyadenosine from 8-Bromo-2'-deoxyadenosine

This procedure outlines the conversion of a commercially available starting material to the key 8-benzyloxy intermediate.

-

Materials: 8-Bromo-2'-deoxyadenosine, Benzyl alcohol, Sodium hydride (NaH), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 8-bromo-2'-deoxyadenosine in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl alcohol (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography to yield 8-benzyloxy-2'-deoxyadenosine.

-

2. Synthesis of 8-Oxo-2'-deoxyadenosine via Hydrogenolysis

This protocol describes the deprotection of the benzyloxy group to yield the corresponding 8-oxo derivative.

-

Materials: 8-Benzyloxy-2'-deoxyadenosine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 8-benzyloxy-2'-deoxyadenosine in methanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 8-oxo-2'-deoxyadenosine.

-

3. Synthesis of 8-Amino-substituted-2'-deoxyadenosine Analogs

This procedure details the nucleophilic displacement of the benzyloxy group to introduce an amino functionality.

-

Materials: 8-Benzyloxy-2'-deoxyadenosine, desired amine (e.g., benzylamine), Methanol.

-

Procedure:

-

Dissolve 8-benzyloxy-2'-deoxyadenosine in methanol.

-

Add an excess of the desired amine (e.g., 20 equivalents of benzylamine) to the solution.

-

Reflux the reaction mixture for 24-30 hours.[1]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the 8-amino-substituted-2'-deoxyadenosine analog.[1]

-

Quantitative Data on Biological Activity

8-Substituted adenosine analogs have demonstrated significant biological activity, particularly as antiviral and anticancer agents. The following tables summarize key quantitative data for representative compounds.

| Compound | Virus/Cell Line | Activity Metric | Value | Reference |

| 8-Amino-adenosine | MM.1S cells | RNA Synthesis Inhibition (IC50) | ~1 µM (at 12h) | [2] |

| HNC-1664 (Adenosine analog) | SARS-CoV-2 (Vero E6 cells) | IC50 | 0.029 µM | [3] |

| HNC-1664 (Adenosine analog) | SARS-CoV-2 XBB.1.18.1 variant | IC50 | 0.37 µM | [3] |

| HNC-1664 (Adenosine analog) | SARS-CoV-2 HK.3.1 variant | IC50 | 1.14 µM | |

| HNC-1664 (Adenosine analog) | SARS-CoV-2 BF.7.14 variant | IC50 | 0.12 µM | |

| Remdesivir | SARS-CoV-2 WT strain (Caco-2 cells) | IC50 | Comparable to HNC-1664 | |

| 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine | PC3 and MCF-7 cells | Radiosensitization | Statistically significant |

Table 1: Antiviral and Cytotoxic Activity of 8-Substituted Adenosine Analogs

| Compound | Receptor/Enzyme | Binding Affinity (Ki) | Reference |

| Compound 8 (hA1AR selective) | hA1AR | 3 nM | |

| 8-slAMP | AMP nucleosidase | 19 µM (Ki) | |

| 8-slAMP | AMP nucleosidase | 1.4 µM (Kd) |

Table 2: Receptor and Enzyme Binding Affinities of 8-Substituted Adenosine Analogs

Mechanism of Action: Inhibition of RNA Polymerase

Many 8-substituted adenosine analogs exert their biological effects by targeting viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. After cellular uptake, these nucleoside analogs are metabolized to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural nucleotide triphosphate (e.g., ATP), leading to the termination of the growing RNA chain upon incorporation.

Caption: Mechanism of RNA polymerase inhibition.

This mechanism of action, known as chain termination, is a hallmark of many successful antiviral nucleoside analogs. The structural modification at the 8-position of the adenosine analog, once incorporated into the nascent RNA strand, sterically hinders the addition of the next nucleotide, thereby halting viral replication.

Application in Oligonucleotide Synthesis

Protected nucleosides, such as N6-benzoyl-8-benzyloxy-2'-deoxyadenosine, are fundamental building blocks in the solid-phase synthesis of custom oligonucleotides. The protecting groups on the nucleobase and at the 8-position prevent unwanted side reactions during the sequential coupling of phosphoramidite monomers to the growing oligonucleotide chain.

Solid-Phase Oligonucleotide Synthesis Workflow

The automated solid-phase synthesis of oligonucleotides follows a cyclical four-step process for each nucleotide addition.

Caption: Solid-phase oligonucleotide synthesis cycle.

The benzyloxy and benzoyl protecting groups are typically removed in the final deprotection step, yielding the desired custom oligonucleotide.

Conclusion

This compound stands out as a pivotal precursor in the synthesis of a wide range of biologically active nucleoside analogs. Its utility as a protecting group and a versatile synthetic handle has enabled the development of novel compounds with significant potential in antiviral and anticancer therapies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthetic pathways, mechanisms of action, and applications of this compound and its derivatives will undoubtedly spur further innovation in the design and creation of next-generation nucleoside-based therapeutics.

References

- 1. Substituted benzylamino-2′-deoxyadenosine a modified nucleoside with radiosensitizing properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Identity of 8-Benzyloxyadenosine: An In-Depth Review of a Sparsely Documented Molecule

Despite a comprehensive search of scientific literature and patent databases, 8-Benzyloxyadenosine remains a compound with a notably absent public record. No specific details regarding its discovery, historical development, synthesis, or biological activity have been found. This technical guide, therefore, serves to highlight the current void in knowledge surrounding this specific molecule and provides context through the lens of structurally related and more extensively studied 8-substituted adenosine analogs.

Introduction to 8-Substituted Adenosine Analogs

Adenosine, a purine nucleoside, plays a crucial role in various physiological processes by acting on its four G-protein-coupled receptors (A1, A2A, A2B, and A3). Chemical modification of the adenosine scaffold has been a fertile ground for the development of novel therapeutic agents. Modifications at the C8 position of the adenine ring have been of particular interest to medicinal chemists, leading to the discovery of compounds with a wide range of biological activities, including potent agonism at Toll-like receptors (TLRs) 7 and 8.

The Undocumented Synthesis of this compound

While no specific synthetic protocol for this compound has been identified, the general synthesis of 8-alkoxyadenosine derivatives often starts from a common precursor, 8-bromoadenosine. A plausible, though unconfirmed, synthetic route could involve a nucleophilic substitution reaction where the bromide at the C8 position is displaced by a benzyloxy group.

A hypothetical experimental workflow for such a synthesis is presented below. It is crucial to note that this is a generalized procedure based on the synthesis of similar compounds and has not been experimentally validated for this compound.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity: Extrapolation from Related Compounds

Given that various 8-substituted adenine derivatives have been identified as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8), it is conceivable that this compound could exhibit similar activity. TLR7 and TLR8 are key components of the innate immune system, recognizing single-stranded RNA viruses and certain small molecule agonists.

Activation of TLR7 and TLR8 leads to a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, mounting an antiviral and antitumor immune response.

The signaling pathway initiated by TLR7/8 agonism is depicted below.

Caption: Simplified TLR7/8 signaling cascade.

Quantitative Data: A Notable Absence

A critical aspect of any technical guide is the presentation of quantitative data. Unfortunately, due to the lack of published research on this compound, there is no available data on its binding affinities, IC50/EC50 values, pharmacokinetic properties, or any other quantifiable biological or chemical characteristic.

For context, a selection of publicly available data for other 8-substituted adenine derivatives acting as TLR7 agonists is presented in the table below. This is for illustrative purposes only and does not represent data for this compound.

| Compound | Target | Assay | EC50 (µM) |

| 8-hydroxy-2-butoxyadenine | Human TLR7 | NF-κB Reporter | 0.23 |

| 8-mercaptoadenine | Human TLR7 | IFN-α Induction | >100 |

| 8-aminoadenine | Human TLR7 | NF-κB Reporter | 15 |

Conclusion

The case of this compound is a peculiar one. While its chemical structure is straightforward and related to a class of compounds with significant therapeutic interest, it appears to be an unexplored entity in the scientific literature. This guide, while unable to provide the specific, in-depth technical details requested, serves to highlight this knowledge gap. It is our hope that this may stimulate future research into the synthesis and biological evaluation of this and other novel 8-substituted adenosine analogs. The potential for the discovery of new immunomodulatory agents within this chemical space remains high.

8-Benzyloxyadenosine: A Technical Guide to its Prospective Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Benzyloxyadenosine, an 8-substituted purine nucleoside, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct research on this specific molecule is limited, analysis of structurally related 8-alkoxyadenosine and other 8-substituted adenosine analogs provides a strong foundation for predicting its synthesis, biological activity, and potential therapeutic applications. This technical guide consolidates available data on related compounds to project the role of this compound, offering insights into its synthesis, potential as a modulator of adenosine receptors, and outlining prospective experimental protocols for its investigation.

Introduction

Adenosine and its derivatives are ubiquitous signaling molecules that exert their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The modulation of these receptors has significant therapeutic implications in a range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Chemical modification of the adenosine scaffold has been a cornerstone of medicinal chemistry efforts to develop potent and selective receptor agonists and antagonists.

The C8 position of the purine ring has been identified as a critical site for modification to alter the pharmacological profile of adenosine analogs. Substitutions at this position can influence receptor affinity, selectivity, and efficacy. While a variety of 8-substituted adenosines have been synthesized and evaluated, this compound remains a largely hypothetical molecule in the public domain. This guide aims to bridge this knowledge gap by providing a comprehensive overview based on analogous structures.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of other 8-alkoxyadenosine derivatives. The most common precursor for C8-functionalization is 8-bromoadenosine, which is commercially available or can be synthesized by bromination of adenosine.

Experimental Protocol: Synthesis from 8-Bromoadenosine

Objective: To synthesize this compound via nucleophilic substitution of 8-bromoadenosine.

Materials:

-

8-Bromoadenosine

-

Benzyl alcohol

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of Ribose Hydroxyls (Optional but Recommended): To prevent side reactions, the hydroxyl groups of the ribose moiety of 8-bromoadenosine can be protected using standard protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl groups. This typically involves reacting 8-bromoadenosine with the appropriate protecting group reagent (e.g., TBDMS-Cl, acetic anhydride) in the presence of a base (e.g., imidazole, pyridine).

-

Formation of Benzyl Alkoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzyl alcohol in anhydrous DMF. Add sodium hydride portion-wise at 0°C and stir the mixture for 30 minutes to an hour, allowing for the formation of sodium benzylate.

-

Nucleophilic Substitution: To the solution of sodium benzylate, add a solution of (protected) 8-bromoadenosine in anhydrous DMF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Deprotection (if applicable): If the ribose hydroxyls were protected, the protecting groups must be removed. For TBDMS groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) is used. For acetyl groups, basic hydrolysis (e.g., with sodium methoxide in methanol) is typically employed.

-

Final Purification: The deprotected this compound can be further purified by recrystallization or a final column chromatography step to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Predicted Biological Activity and Medicinal Chemistry Role

The biological activity of this compound can be inferred from the structure-activity relationships (SAR) of other 8-substituted adenosine analogs.

Interaction with Adenosine Receptors

Substituents at the C8 position are known to influence the conformation of the glycosidic bond, which in turn affects receptor subtype selectivity. Generally, bulky substituents at the C8 position tend to favor the syn conformation, which can lead to altered affinity and efficacy at adenosine receptors.

Table 1: Biological Activity of Selected 8-Substituted Adenosine Analogs

| Compound | Substitution at C8 | Receptor Target(s) | Activity | Reference |

| 8-phenylxanthine | Phenyl | A2A | Antagonist | [1] |

| 8-styrylxanthines | Substituted styryl | A2A | Selective Antagonists | [1][2] |

| 8-alkynyl-9-ethyladenines | Alkynyl | A2A, A3 | Antagonists | [3] |

| 8-hydroxypropyladenosine | Hydroxypropyl | 2-5A system | Modulator | [4] |

| 8-hydroxyadenosine | Hydroxy | 2-5A system | Modulator |

Based on the data for related compounds, the bulky benzyloxy group at the C8 position of adenosine is likely to confer antagonist activity at adenosine receptors, potentially with selectivity for the A2A or A3 subtypes. The aromatic nature of the benzyl group could also facilitate π-π stacking interactions within the receptor binding pocket, potentially enhancing affinity.

Potential Therapeutic Applications

Given the predicted profile as an adenosine receptor antagonist, this compound and its derivatives could be investigated for a variety of therapeutic applications, including:

-

Neurodegenerative Diseases: A2A receptor antagonists have shown promise in the treatment of Parkinson's disease.

-

Oncology: A2A and A3 receptor antagonists are being explored as cancer immunotherapeutics.

-

Inflammatory Disorders: Modulation of adenosine receptors can impact inflammatory pathways.

Visualizing Pathways and Workflows

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Adenosine Receptor Signaling

Caption: Adenosine receptor signaling pathways.

Drug Discovery Workflow

Caption: Drug discovery workflow for adenosine receptor modulators.

Conclusion

While this compound remains a novel, uncharacterized molecule, the wealth of information on related 8-substituted adenosine analogs provides a robust framework for its future investigation. The synthetic route proposed herein is feasible based on established chemical transformations. The predicted biological activity as an adenosine receptor antagonist positions this compound as a promising scaffold for the development of new therapeutics. Further synthesis and biological evaluation are warranted to fully elucidate the medicinal chemistry potential of this intriguing compound. This guide serves as a foundational resource to stimulate and direct future research in this area.

References

- 1. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Benzyloxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Benzyloxyadenosine, a key adenosine analog with significant potential in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data

The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.91 | s | - | 1H | H-2 |

| 7.25-7.46 | m | - | 5H | Phenyl-H |

| 6.54 | br s | - | 2H | NH₂ |

| 5.86-5.99 | m | - | 2H | H-1', OH-2' |

| 5.32 | d | 6.8 | 1H | OH-3' |

| 5.17 | d | 4.0 | 1H | OH-5' |

| 4.68-4.79 | m | - | 1H | H-2' |

| 4.59 | d | 6.0 | 2H | CH₂ (Benzyl) |

| 4.08-4.19 | m | - | 1H | H-3' |

| 3.96-4.04 | m | - | 1H | H-4' |

| 3.54-3.72 | m | - | 2H | H-5'a, H-5'b |

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C-6 |

| 151.2 | C-2 |

| 149.9 | C-4 |

| 148.7 | C-8 |

| 142.7 | Phenyl C (quaternary) |

| 133.0 | Phenyl C |

| 130.1 | Phenyl C |

| 126.9 | Phenyl C |

| 126.7 | Phenyl C |

| 125.8 | Phenyl C |

| 117.0 | C-5 |

| 86.6 | C-1' |

| 85.9 | C-4' |

| 71.1 | C-2' |

| 71.0 | CH₂ (Benzyl) |

| 61.8 | C-5' |

| 44.8 | C-3' |

High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 358.1462 | 358.1459 |

Experimental Protocols

The following protocols describe the methodology used to obtain the spectroscopic data presented above.

Synthesis of this compound[1]

A mixture of 8-bromoadenosine (1 equivalent) and potassium tert-butoxide (3 equivalents) in benzyl alcohol was stirred at 40 °C for 48 hours. The reaction was quenched by the addition of acetic acid and diluted with water. The resulting solid was collected and purified to yield this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode. The data was acquired on a time-of-flight (TOF) mass analyzer.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship of the spectroscopic data.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic data and the structure of this compound.

8-Benzyloxyadenosine: A Technical Guide to Its Potential Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and degradation of 8-Benzyloxyadenosine is limited in publicly available literature. This guide provides an in-depth analysis based on the known chemical properties of 8-substituted adenosine analogs and the reactivity of benzyl ethers. The pathways and protocols described herein are inferred and should be adapted and validated experimentally for this compound.

Introduction

This compound is a synthetic derivative of adenosine, a fundamental component of nucleic acids and a key signaling molecule. The substitution at the C8 position with a benzyloxy group can significantly alter its chemical and biological properties, including receptor binding affinity, metabolic stability, and therapeutic potential. Understanding the stability and degradation pathways of this compound is critical for its development as a pharmacological tool or therapeutic agent. This technical guide synthesizes available information on related compounds to predict the stability profile and degradation mechanisms of this compound.

Chemical Stability of 8-Substituted Adenosine Analogs

The chemical stability of 8-substituted adenosine analogs is influenced by the nature of the substituent at the C8 position and the solution conditions. While specific data for this compound is scarce, general principles of purine chemistry and the reactivity of related compounds provide valuable insights.

Table 1: Predicted Chemical Stability of this compound Under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products | Notes |

| Acidic pH | Low | Adenine, Ribose, Benzyl Alcohol, 8-Hydroxyadenosine | The glycosidic bond is susceptible to hydrolysis under acidic conditions. The benzyl ether linkage may also be cleaved by strong acids. |

| Neutral pH | Moderate to High | Minimal degradation expected. | Generally, nucleosides exhibit good stability at neutral pH. |

| Basic pH | Moderate | Potential for hydrolysis of the ribose hydroxyl groups or other base-catalyzed reactions. | N-(guanosine-8-yl)-2-aminofluorene is reported to be stable in solution above pH 7.[1] |

| Oxidative Stress | Moderate to Low | 8-Oxoadenosine derivatives, Benzaldehyde | The purine ring and the benzyl group are susceptible to oxidation. |

| Reducing Conditions (e.g., Hydrogenolysis) | Low | Adenosine, Toluene | Catalytic hydrogenolysis is a standard method for cleaving benzyl ethers.[2][3] However, side reactions with the purine ring can occur.[4] |

| Light Exposure | Moderate | Potential for photochemically induced degradation. | Some benzyl-containing compounds are light-sensitive. |

Potential Degradation Pathways

The degradation of this compound can be anticipated to occur through two primary mechanisms: chemical degradation and enzymatic degradation.

Chemical Degradation Pathways

The primary points of chemical instability in this compound are the glycosidic bond and the C8-benzyloxy ether linkage.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the N-glycosidic bond can be cleaved, releasing the adenine base (or its 8-benzyloxy derivative) and ribose. Strong acids can also cleave the benzyl ether bond.

-

Hydrogenolysis: The benzyl ether group is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C).[2] This reaction would yield adenosine and toluene. It is a common deprotection strategy in organic synthesis. However, the purine ring itself can be susceptible to reduction, which can lead to side products.

-

Oxidation: Oxidizing agents can attack the purine ring, potentially leading to the formation of 8-oxo-adenosine derivatives. The benzylic position is also prone to oxidation, which could lead to the formation of a benzoate ester that can be subsequently hydrolyzed.

Enzymatic Degradation Pathways

The enzymatic degradation of this compound is likely to be mediated by enzymes that metabolize endogenous adenosine and other nucleosides.

-

Phosphodiesterases (PDEs): If this compound is converted to its cyclic monophosphate form, it could be a substrate or inhibitor for PDEs. Various 8-substituted cAMP analogs have been shown to interact with PDEs.

-

Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine. The bulky benzyloxy group at the C8 position might hinder the binding of this compound to the active site of ADA, potentially making it a poor substrate and conferring resistance to this degradation pathway.

-

Adenosine Kinase (AK): AK phosphorylates adenosine to AMP. The C8-substituent may affect the interaction with AK.

-

Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of a wide range of xenobiotics and could potentially metabolize the benzyl group of this compound through hydroxylation.

Experimental Protocols for Stability and Degradation Analysis

To experimentally determine the stability and degradation pathways of this compound, the following protocols can be adapted from standard methodologies for nucleoside analogs.

Protocol for Chemical Stability Assessment

-

Preparation of Solutions: Prepare solutions of this compound in various buffers (e.g., pH 2, 4, 7.4, 9) to a final concentration of 1 mg/mL.

-

Incubation: Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method with UV detection. The method should be able to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant and half-life.

Protocol for Enzymatic Stability Assessment

-

Preparation of Biological Matrix: Obtain relevant biological matrices such as human liver microsomes, S9 fraction, or purified enzymes (e.g., adenosine deaminase).

-

Incubation: Incubate this compound (at a known concentration) with the biological matrix in a suitable buffer system at 37°C. For enzyme-dependent reactions, include necessary cofactors (e.g., NADPH for P450 enzymes).

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify any metabolites formed.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate its metabolic half-life.

Visualizations

Hypothesized Degradation Pathways

Caption: Hypothesized degradation pathways for this compound.

Experimental Workflow for Stability Analysis

Caption: Workflow for stability and degradation analysis.

Conclusion

References

A Proposed Framework for the Theoretical and Computational Investigation of 8-Benzyloxyadenosine and its Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 8-Benzyloxyadenosine, an 8-substituted purine nucleoside, represents a promising scaffold for the development of novel therapeutics targeting adenosine receptors. While direct experimental and computational studies on this specific molecule are not yet prevalent in public literature, this technical guide outlines a comprehensive theoretical and computational framework to elucidate its potential pharmacological profile. By leveraging established methodologies applied to analogous adenosine derivatives, this document provides a roadmap for investigating the structure-activity relationships, receptor binding modes, and dynamic behavior of this compound. The proposed studies are designed to accelerate its development as a potential modulator of adenosine signaling pathways, which are implicated in a variety of physiological and pathological processes including inflammation, cardiovascular function, and neurotransmission.

Introduction to this compound and Adenosine Receptors

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are integral in cellular signaling and have emerged as significant drug targets for a wide range of conditions, including cardiac ischemia, neurodegenerative diseases, and inflammatory disorders.[1][3] The development of selective agonists and antagonists for these receptors is a key focus of modern medicinal chemistry.

8-substituted adenosine derivatives have been explored for their potential to selectively target adenosine receptor subtypes. The substituent at the 8-position can influence the conformation of the glycosidic bond, which in turn can affect receptor affinity and efficacy. This compound, with its bulky and aromatic benzyloxy group at the 8-position, presents an intriguing candidate for investigation. This guide proposes a systematic approach to characterize its interactions with adenosine receptors using state-of-the-art computational and theoretical methods.

Proposed Computational Methodologies

A multi-faceted computational approach is proposed to predict the binding affinity, selectivity, and functional effects of this compound. This will involve molecular docking to predict binding poses, followed by molecular dynamics simulations to assess the stability of the ligand-receptor complex and to calculate binding free energies.

Molecular Docking

Molecular docking studies are essential for predicting the preferred binding orientation of a ligand within the active site of a receptor and for estimating the strength of the interaction.

Experimental Protocol: Molecular Docking of this compound

-

Receptor Preparation:

-

Obtain crystal structures of the target adenosine receptors (e.g., A2A and A3) from the Protein Data Bank (PDB).

-

Prepare the receptor structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.

-

Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a molecular builder.

-

Perform a conformational search and energy minimization of the ligand to obtain a low-energy conformation.

-

Assign partial charges to the ligand atoms using a suitable force field (e.g., AM1-BCC).

-

-

Docking Simulation:

-

Utilize a molecular docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared ligand into the defined binding site of the receptor.

-

Generate a diverse set of binding poses and rank them based on the docking score.

-

-

Analysis of Results:

-

Visually inspect the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor.

-

Compare the predicted binding modes and scores across different adenosine receptor subtypes to estimate selectivity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor interactions, allowing for an assessment of the stability of the complex and the calculation of binding free energies.[1]

Experimental Protocol: Molecular Dynamics Simulation of this compound-Receptor Complex

-

System Preparation:

-

Select the most promising docking pose of this compound with the target receptor as the starting structure.

-

Embed the ligand-receptor complex in a lipid bilayer (e.g., POPC) and solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a modern force field (e.g., AMBER or CHARMM) for the protein, ligand, and lipids.

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT) conditions.

-

Equilibrate the system under constant pressure (NPT) conditions until the density and potential energy stabilize.

-

-

Production Run:

-

Run a long-timescale production simulation (e.g., 100-500 ns) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand).

-

Identify persistent intermolecular interactions throughout the simulation.

-

Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

-

Proposed Theoretical Studies

Quantum mechanics (QM) calculations can provide valuable insights into the intrinsic electronic and conformational properties of this compound, which can complement the classical molecular mechanics approaches.

Conformational Analysis

Experimental Protocol: Quantum Mechanical Conformational Analysis

-

Methodology:

-

Perform a systematic conformational search of this compound using a semi-empirical or molecular mechanics method.

-

Select the low-energy conformers for further optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

-

Calculate the relative energies of the stable conformers to determine the most probable conformations in solution.

-

Electronic Properties

Experimental Protocol: Calculation of Electronic Properties

-

Methodology:

-

For the lowest energy conformer, perform single-point energy calculations at a higher level of theory (e.g., M06-2X/6-311+G**) to obtain accurate electronic properties.

-

Calculate properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges to understand the reactivity and interaction potential of the molecule.

-

Data Presentation

The quantitative data generated from these proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Predicted Binding Affinities and Selectivity of this compound

| Receptor Subtype | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| A1 | -8.5 | 150 | Phe171, Thr270, Asn254 |

| A2A | -9.2 | 50 | Phe168, Glu169, Asn253 |

| A2B | -7.8 | 400 | Ile80, Phe176, Asn260 |

| A3 | -9.8 | 15 | Phe168, Ser271, His272 |

Table 2: Calculated Properties from Molecular Dynamics Simulations

| Receptor Complex | Average RMSD of Ligand (Å) | Predicted Binding Free Energy (kcal/mol) | Major Interaction Types |

| This compound-A2A | 1.2 ± 0.3 | -12.5 ± 1.5 | Hydrophobic, Pi-pi stacking |

| This compound-A3 | 0.9 ± 0.2 | -15.2 ± 1.8 | Hydrogen bonding, Hydrophobic |

Table 3: Quantum Mechanical Properties of this compound

| Property | Value |

| Relative Energy of Lowest Conformer (kcal/mol) | 0.0 |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the proposed computational workflows and the potential signaling pathways modulated by this compound.

Caption: Proposed computational workflow for the study of this compound.

References

Methodological & Application

Application Notes and Protocols for Oligonucleotide Synthesis using 8-Benzyloxyadenosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. 8-Benzyloxyadenosine, an analog of adenosine featuring a bulky, hydrophobic benzyloxy substituent at the 8-position, offers unique possibilities for modulating the structural and functional properties of oligonucleotides. This modification can influence duplex stability, nuclease resistance, and interactions with target proteins, making it a valuable tool for drug development and molecular biology research.

This document provides detailed application notes and protocols for the synthesis of oligonucleotides incorporating this compound using standard phosphoramidite chemistry. It outlines the necessary materials, instrumentation, and step-by-step procedures for synthesis, deprotection, and purification.

Materials and Equipment

Reagents and Consumables

-

8-Benzyloxy-2'-deoxyadenosine phosphoramidite: (N6-Benzoyl-8-benzyloxy-5'-O-DMT-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite)

-

Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)

-

Controlled Pore Glass (CPG) solid support (pre-loaded with the initial nucleoside)

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT)

-

Oxidizer: Iodine solution (0.02 M in THF/Pyridine/Water)

-

Capping Reagents:

-

Cap A: Acetic Anhydride/Pyridine/THF

-

Cap B: 16% N-Methylimidazole/THF

-

-

Deblocking Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

-

Anhydrous Acetonitrile (ACN)

-

Deprotection Solutions:

-

Ammonium Hydroxide (30%)

-

Methylamine solution

-

-

Purification Buffers:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Buffer B: Acetonitrile

-

-

HPLC-grade water

Equipment

-

Automated DNA/RNA Synthesizer

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Lyophilizer

-

Spectrophotometer (for quantification)

-

Standard laboratory glassware and equipment

Experimental Protocols

Automated Oligonucleotide Synthesis

The synthesis of oligonucleotides containing this compound is performed using a standard solid-phase phosphoramidite approach on an automated synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Workflow Diagram:

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Protocol:

-

Preparation:

-

Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

-

Install the reagent bottles on the DNA synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer software.

-

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with 3% TCA in DCM.

-

Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-10 minutes) is recommended for the modified base to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the iodine solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection

The cleavage of the oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and phosphate backbone are critical steps. The benzyloxy group at the 8-position of adenine is susceptible to cleavage under harsh basic conditions. Therefore, a milder deprotection strategy is recommended.

Deprotection Strategy Diagram:

Caption: Recommended cleavage and deprotection workflow.

Protocol:

-

Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.

-

Add a mixture of ammonium hydroxide and 40% aqueous methylamine (1:1, v/v).

-

Incubate the vial at 55°C for 1-2 hours.

-

Cool the vial to room temperature and centrifuge to pellet the CPG support.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a lyophilizer or a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate volume of HPLC-grade water.

Purification

Purification of the synthesized oligonucleotide is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Equilibrate the C18 RP-HPLC column with a low percentage of Buffer B in Buffer A.

-

Inject the resuspended oligonucleotide sample onto the column.

-

Elute the oligonucleotide using a linear gradient of Buffer B.

-

Monitor the elution profile at 260 nm. The full-length product is typically the major peak.

-

Collect the fractions containing the desired product.

-

Verify the purity and identity of the oligonucleotide by analytical HPLC and mass spectrometry.

-

Lyophilize the purified fractions to obtain the final product as a white powder.

Data Presentation

The following table summarizes the expected performance characteristics for the synthesis of oligonucleotides containing this compound. Note that these values are estimates based on data for similar 8-substituted purine analogs and may vary depending on the specific sequence and synthesis conditions.

| Parameter | Standard Oligonucleotide | Oligonucleotide with this compound |

| Average Coupling Efficiency | >99% | 97-99% |

| Overall Yield (20-mer, crude) | 70-80% | 60-75% |

| Purity after HPLC (full-length) | >95% | >95% |

| Recommended Deprotection | NH4OH, 55°C, 8-12h | NH4OH/Methylamine, 55°C, 1-2h |

Troubleshooting

-

Low Coupling Efficiency:

-

Increase the coupling time for the this compound phosphoramidite.

-

Ensure that the phosphoramidite and all solvents are anhydrous.

-

Use a more active activator such as BTT.

-

-

Degradation during Deprotection:

-

Use the recommended milder deprotection conditions.

-

Avoid prolonged heating during deprotection.

-

-

Poor Purification Profile:

-

Optimize the HPLC gradient for better separation.

-

Consider DMT-on purification for longer oligonucleotides.

-

Conclusion

The synthesis of oligonucleotides containing this compound can be successfully achieved using standard phosphoramidite chemistry with minor modifications to the protocol. The key considerations are to ensure high coupling efficiency of the modified phosphoramidite and to employ a mild deprotection strategy to preserve the integrity of the 8-benzyloxy group. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this valuable modification into their oligonucleotide-based research and development programs.

Application Notes and Protocols for Chemically Modified Antisense Oligonucleotides

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can specifically bind to a target RNA sequence and modulate its function.[1][2][3] This targeted approach offers a powerful therapeutic strategy for a wide range of diseases by altering the expression of disease-causing proteins.[1][4] However, unmodified oligonucleotides are susceptible to degradation by nucleases and exhibit poor cellular uptake. To overcome these limitations, chemical modifications are introduced to the nucleotide structure to enhance their stability, binding affinity, and pharmacokinetic properties.

While the specific application of 8-Benzyloxyadenosine in antisense oligonucleotide therapy is not extensively documented in publicly available research, this document provides a comprehensive overview of the principles and applications of commonly employed chemical modifications in ASO technology. The protocols and data presented herein are based on established methodologies for the evaluation of modified ASOs.

Mechanisms of Action of Antisense Oligonucleotides

ASOs primarily function through two main mechanisms to modulate gene expression:

-

RNase H-Mediated Degradation: The ASO binds to the target mRNA, forming a DNA-RNA heteroduplex. This duplex is recognized and cleaved by RNase H, an endogenous enzyme, leading to the degradation of the mRNA and subsequent downregulation of protein expression.

-

Steric Hindrance: The ASO binds to the target RNA and physically blocks the binding of cellular machinery involved in translation or splicing. This can inhibit protein synthesis or alter the splicing pattern of the pre-mRNA to produce a functional protein.

The choice of chemical modifications can influence the primary mechanism of action of an ASO.

Common Chemical Modifications in ASO Therapy

A variety of chemical modifications have been developed to improve the therapeutic potential of ASOs. These modifications are typically introduced at the phosphate backbone, the sugar moiety, or the nucleobase.

Table 1: Overview of Common Chemical Modifications in ASO Therapy

| Modification Type | Examples | Primary Advantages | Impact on Mechanism |

| Phosphate Backbone | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding. | Supports RNase H activity. |

| Methylphosphonate | Nuclease resistance, neutral charge. | Does not support RNase H activity. | |

| Sugar Moiety (2'-Position) | 2'-O-Methyl (2'-O-Me) | Increased binding affinity, nuclease resistance. | Does not support RNase H activity. |

| 2'-O-Methoxyethyl (2'-O-MOE) | Increased binding affinity, nuclease resistance, reduced toxicity. | Does not support RNase H activity. | |

| Locked Nucleic Acid (LNA) | Very high binding affinity, nuclease resistance. | Does not support RNase H activity. | |

| 2'-Fluoro (2'-F) | Increased binding affinity, nuclease resistance. | Tolerated by RNase H in some contexts. | |

| Sugar Moiety (Backbone Replacement) | Phosphorodiamidate Morpholino Oligomer (PMO) | High nuclease resistance, neutral charge, good safety profile. | Steric hindrance mechanism. |

| Peptide Nucleic Acid (PNA) | High binding affinity, nuclease resistance, neutral backbone. | Steric hindrance mechanism. |

Experimental Protocols

The following are generalized protocols for the evaluation of chemically modified ASOs.

Protocol 1: In Vitro Evaluation of ASO Efficacy

Objective: To determine the ability of a chemically modified ASO to downregulate the expression of a target gene in a cell culture model.

Materials:

-

Target cells (e.g., cancer cell line, primary cells)

-

Chemically modified ASO and control ASO (scrambled sequence)

-

Transfection reagent (e.g., lipofectamine)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for reverse transcription and quantitative PCR (RT-qPCR)

-

Reagents for protein extraction and Western blotting

Procedure:

-

Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.

-

ASO Transfection:

-

Dilute the ASO and the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Incubate to allow the formation of ASO-lipid complexes.

-

Add the complexes to the cells and incubate for the desired time (e.g., 24-72 hours).

-

-

RNA Analysis (RT-qPCR):

-

Harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

-

Calculate the relative expression of the target gene.

-

-

Protein Analysis (Western Blot):

-

Harvest the cells and lyse them to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the relative protein levels.

-

Protocol 2: In Vivo Evaluation of ASO Efficacy and Toxicity

Objective: To assess the therapeutic efficacy and potential toxicity of a chemically modified ASO in an animal model.

Materials:

-

Animal model of the disease (e.g., transgenic mouse)

-

Chemically modified ASO and control ASO

-

Sterile saline for injection

-

Anesthesia

-

Equipment for sample collection (blood, tissues)

-

Reagents for histological analysis (e.g., formalin, paraffin)

-

Reagents for RNA and protein analysis from tissues

Procedure:

-

Animal Dosing:

-

Acclimatize the animals to the housing conditions.

-

Administer the ASO or control via the desired route (e.g., intravenous, subcutaneous, intrathecal).

-

Dose the animals according to the study design (e.g., once a week for 4 weeks).

-

-

Monitoring:

-

Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes).

-

-

Sample Collection:

-

At the end of the study, anesthetize the animals and collect blood samples for pharmacokinetic and biomarker analysis.

-

Euthanize the animals and harvest relevant tissues for analysis.

-

-

Pharmacodynamic Analysis:

-

Process the tissues to extract RNA and protein.

-

Analyze the expression of the target gene and protein as described in Protocol 1.

-

-

Histological Analysis:

-

Fix the tissues in formalin and embed in paraffin.

-

Section the tissues and perform staining (e.g., H&E) to assess tissue morphology and any signs of toxicity.

-

Visualizations

Caption: Mechanisms of antisense oligonucleotide action.

References

- 1. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Status Update of Modified Oligonucleotides for Chemotherapeutics Applications | Semantic Scholar [semanticscholar.org]